molecular formula C10H8N4O2S3 B4520909 2,5-bis[(3-isoxazolylmethyl)thio]-1,3,4-thiadiazole

2,5-bis[(3-isoxazolylmethyl)thio]-1,3,4-thiadiazole

Cat. No.: B4520909
M. Wt: 312.4 g/mol
InChI Key: JKSKGEQTOZNEGK-UHFFFAOYSA-N
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Description

2,5-bis[(3-isoxazolylmethyl)thio]-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C10H8N4O2S3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.98093903 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

2,5-Disubstituted 1,3,4-thiadiazoles, including compounds similar to 2,5-bis[(3-isoxazolylmethyl)thio]-1,3,4-thiadiazole, have been investigated for their corrosion inhibition properties on mild steel in acidic solutions. These studies indicate that thiadiazole derivatives can serve as effective corrosion inhibitors, with their efficiency potentially correlated to quantum chemical parameters derived from Density Functional Theory (DFT) and Quantum Structure-Activity Relationship (QSAR) approaches (Bentiss et al., 2007).

Anticancer Activity

A novel series of bis(1,3,4-thiadiazole) derivatives, synthesized in a single-step methodology, exhibited significant anticancer activity against human breast carcinoma cells (MCF-7). These findings highlight the potential of thiadiazole derivatives in cancer therapy (Gomha et al., 2016).

Antimicrobial Studies

Thiadiazole derivatives have also shown promising antimicrobial properties. A study synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole compounds attached to a thieno[2,3-b]thiophene moiety reported significant antimicrobial efficacy, suggesting their application in addressing microbial infections (Kheder et al., 2012).

Coordination Chemistry

Research on heterocyclic thioether ligands, including those incorporating the 1,3,4-thiadiazole core, has led to the development of new metal–organic supramolecular architectures. These findings underscore the versatility of thiadiazole derivatives as ligands, which can significantly influence the formation of complex structures with metals such as silver, showcasing their potential in materials chemistry (Zheng et al., 2003).

Properties

IUPAC Name

3-[[5-(1,2-oxazol-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S3/c1-3-15-13-7(1)5-17-9-11-12-10(19-9)18-6-8-2-4-16-14-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSKGEQTOZNEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CSC2=NN=C(S2)SCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.